![molecular formula C22H30N2O4 B7423936 benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate](/img/structure/B7423936.png)
benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is a complex organic compound with a unique structure that includes a piperidine ring, a formamido group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of a piperidine derivative with an appropriate acyl chloride, followed by esterification with benzyl alcohol. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-3-methyl-2-[pentanoyl[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
- Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}propanoate
Uniqueness
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is unique due to its specific structural features, such as the presence of a piperidine ring and a formamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
benzyl (2S)-3,3-dimethyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-5-18(25)24-13-11-17(12-14-24)20(26)23-19(22(2,3)4)21(27)28-15-16-9-7-6-8-10-16/h5-10,17,19H,1,11-15H2,2-4H3,(H,23,26)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHLURQRBHJMLX-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-indol-3-yl)-2-[3-(naphthalene-2-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7423860.png)
![3-(1H-indol-3-yl)-2-[4-(4-methylsulfonylphenoxy)butanoylamino]propanoic acid](/img/structure/B7423862.png)
![6-[[[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7423883.png)
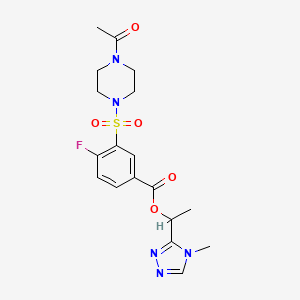
![Methyl 3-[[2-[methyl-[(4-nitrophenyl)methyl]amino]acetyl]amino]benzoate](/img/structure/B7423886.png)
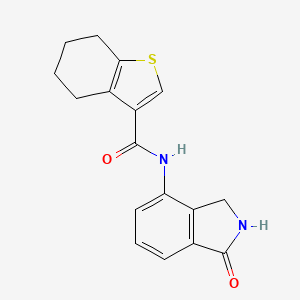
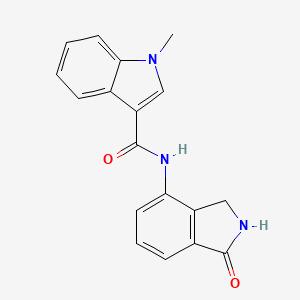
![1-tert-butyl-5-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423899.png)
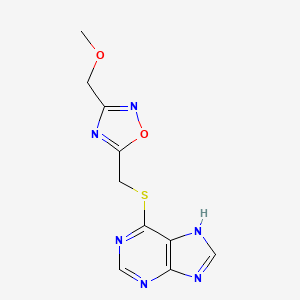
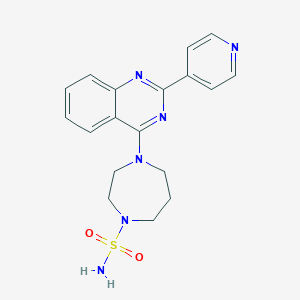
![3-(4-Chlorophenyl)-3-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7423932.png)
![1-(1-cyclopropylethyl)-5-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423940.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxoethyl]sulfonylbenzoate](/img/structure/B7423946.png)
![2-oxo-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B7423959.png)
